tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorobenzamido substituent. This structure is commonly utilized in medicinal chemistry and organic synthesis as an intermediate for developing bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the 4-fluorobenzamido moiety contributes to interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic effects .
The compound’s synthesis typically involves coupling 4-fluorobenzoyl chloride with a Boc-protected 4-aminopiperidine precursor, followed by purification via crystallization or chromatography. Its structural versatility allows for modifications to optimize pharmacological properties, making it a scaffold of interest in drug discovery .
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorobenzoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-8-14(9-11-20)19-15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQKPLYGBUYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorobenzamido group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs of tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate, highlighting substituent differences and their implications:
Impact of Substituents on Properties
Halogen Effects (F vs. Br)
- Fluorine : The 4-fluorobenzamido group in the parent compound provides moderate electronegativity, enhancing binding affinity to targets like kinases or G-protein-coupled receptors. Fluorine’s small size minimizes steric hindrance .
- Bromine’s electron-withdrawing nature may also alter reactivity in cross-coupling reactions .
Benzamido vs. Sulfonamido
- The sulfonamido derivative (CAS 913634-49-8) features a sulfonyl group, which increases acidity (pKa ~10–11) compared to the benzamido group (pKa ~13–14). This difference influences protonation states under physiological conditions, affecting membrane permeability and target engagement .
Aromatic vs. Aliphatic Substituents
- Pyridinyl-substituted analogs (e.g., CAS 871115-32-1) introduce aromatic nitrogen, enabling π-π stacking or coordination with metal ions. This modification is valuable in designing kinase inhibitors or metalloenzyme-targeting drugs .
Biological Activity
tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 294.36 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a 4-fluorobenzamide moiety, which contributes to its biological properties.
The biological activity of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing signaling pathways associated with diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, with a notable minimum inhibitory concentration (MIC) observed for Gram-positive bacteria.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Potential
The compound has also been evaluated for anticancer activity. In a study assessing its effects on human cancer cell lines, it showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study : In one experiment, the compound was administered to MCF-7 cells, resulting in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM.
Antiparasitic Activity
In addition to its antibacterial and anticancer properties, this compound has been evaluated for antiparasitic activity. Research conducted on Entamoeba histolytica demonstrated that the compound inhibited trophozoite growth, with an IC50 value of 15 µM.
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of tert-butyl piperidine-1-carboxylic acid with 4-fluorobenzenamine under standard coupling conditions. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the compound.
Toxicity Studies
Preliminary toxicity assessments indicate that the compound has a favorable safety profile. In animal models, no significant adverse effects were observed at therapeutic doses, suggesting its potential for further development as a drug candidate.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting with the functionalization of the piperidine ring. A common approach includes:
- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DMAP, DCM).
- Step 2 : Amidation of the 4-amino group with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamido derivative.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key analytical techniques for validation include H/C NMR, LC-MS, and FT-IR to confirm structural integrity.
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Avoid contact with strong oxidizers due to potential hazardous reactions .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group or degradation of the amide bond .
Q. What spectroscopic and chromatographic methods are used for characterization?
- NMR : H and C NMR (DMSO-d₆ or CDCl₃) confirm the Boc group (δ ~1.4 ppm for tert-butyl) and fluorobenzamido protons (δ ~7.8–8.2 ppm for aromatic protons).
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (expected m/z for C₁₇H₂₂FN₂O₃: ~333.16).
- HPLC : Reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) assess purity .
Advanced Research Questions
Q. How can conflicting toxicity data or gaps in ecological impact assessments be addressed?
Limited toxicity data (acute/chronic) are reported for structurally similar piperidine derivatives . Researchers should:
- Perform in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) to establish baseline toxicity profiles.
- Use computational tools (e.g., QSAR models) to predict ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Solvent Optimization : Replace DCM with THF or EtOAc for improved solubility of intermediates.
- Process Monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values using standardized assays (e.g., enzyme inhibition, cell viability).
- Structural Analog Comparison : Compare activity with tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate to isolate the fluorobenzamido group’s contribution .
Q. What methodologies are used to study interactions with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kₐ/Kₐ) to targets like kinases or GPCRs.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes of the fluorobenzamido group within active sites.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-target interactions .
Q. How does the fluorobenzamido substituent influence physicochemical properties compared to non-fluorinated analogs?
- Lipophilicity : The 4-fluoro group increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method).
- Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism (e.g., CYP450 enzymes), as shown in liver microsome assays .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent Selection : Screen high-vapor-pressure solvents (e.g., diethyl ether, pentane) to induce slow crystallization.
- Polymorphism : Use differential scanning calorimetry (DSC) to identify stable polymorphs.
- Crystal Packing : The tert-butyl group may sterically hinder lattice formation, requiring additives like co-crystallizing agents .
Q. How can researchers mitigate degradation during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
